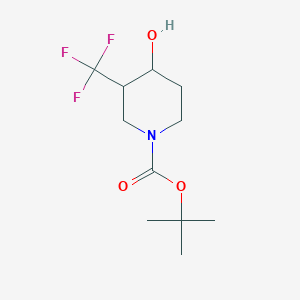

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFMYKZUSRNURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Piperidine Ring

Starting Materials : The synthesis typically begins with the formation of a piperidine ring. This can be achieved through various methods, including the use of lactones or other cyclic precursors.

Introduction of the Trifluoromethyl Group : The trifluoromethyl group is introduced using appropriate reagents such as trifluoromethylating agents. This step is crucial for enhancing the compound's lipophilicity and biological activity.

Protection and Deprotection Steps : The synthesis often involves protecting groups, such as tert-butyl carbamate (Boc), to protect the amine functionality during the reaction sequence. These protecting groups are later removed under specific conditions.

Key Reactions and Conditions

Solvents : Common solvents used in these reactions include acetone, ethyl acetate, dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).

Temperature Control : Reactions are typically conducted at temperatures ranging from -10°C to 25°C for sensitive steps, while other steps may require higher temperatures up to 90°C.

Catalysts and Reagents : Various catalysts and reagents, such as palladium complexes for cross-coupling reactions or trifluoromethylating agents, are employed depending on the specific transformation required.

Detailed Synthesis Protocol

The detailed synthesis protocol for tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves several steps:

Step 1: Formation of the Piperidine Core

- Start with a suitable precursor that can be converted into a piperidine ring.

- Use appropriate reagents to form the ring structure.

Step 2: Introduction of the Trifluoromethyl Group

- Employ a trifluoromethylating agent to introduce the CF₃ group at the desired position.

- Ensure stereoselectivity by controlling reaction conditions.

Step 3: Protection of the Amine Group

- Use a protecting group like Boc to protect the amine functionality.

- This step is crucial for preventing unwanted side reactions.

Step 4: Hydroxylation

- Introduce a hydroxyl group at the desired position using appropriate reagents.

- Control the stereochemistry to achieve the desired isomer.

Step 5: Deprotection

- Remove the protecting group under mild conditions to reveal the final product.

Data and Research Findings

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H18F3NO3 |

| Molecular Weight | 269.264 g/mol |

| CAS Number | 1785759-35-4 |

Biological Activity

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, making it a promising candidate for therapeutic applications.

- Stereochemistry : The stereochemistry at positions 3 and 4 is crucial for biological activity, with specific isomers showing favorable interactions with biological targets.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of hydroxy compounds.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Beta-lactamase Inhibition:

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate has been identified as a potential beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The compound's ability to inhibit these enzymes can enhance the efficacy of existing antibiotics, making it a valuable candidate in the fight against antibiotic-resistant infections.

Case Study:

A study demonstrated that derivatives of this compound effectively inhibited various beta-lactamases when used in combination with beta-lactam antibiotics, leading to improved therapeutic outcomes in animal models of bacterial infection .

2. Neurological Research:

The piperidine structure is significant in neuropharmacology due to its interaction with neurotransmitter systems. Compounds similar to tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate have shown promise in modulating GABAergic and dopaminergic pathways, which are critical in treating neurological disorders such as anxiety and depression.

Case Study:

Research has indicated that modifications of the piperidine scaffold can lead to compounds with enhanced affinity for GABA receptors, potentially offering new avenues for anxiety disorder treatments .

Synthesis and Derivatives

The synthesis of tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves several steps, often starting from commercially available piperidine derivatives. The synthesis process typically includes:

- Formation of the Piperidine Ring: Utilizing various amines and carbonyl compounds.

- Trifluoromethylation: Employing reagents such as trifluoroacetic anhydride or other fluorinated compounds to introduce the trifluoromethyl group.

- Esterification: Converting the carboxylic acid derivative into the tert-butyl ester.

Wirkmechanismus

The mechanism of action of tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Variations

The compound’s analogs differ in substituent positions, functional groups, and aromaticity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs

Research Findings and Functional Insights

a) Substituent Position Effects

- 3-CF₃ vs. 2-CF₃ : The target compound’s CF₃ group at position 3 minimizes steric hindrance compared to the 2-CF₃ analog (CAS: 1785759-35-4), allowing better binding in enzyme active sites .

- Hydroxyl Position : The 4-hydroxyl group in the target compound facilitates hydrogen bonding, enhancing solubility in polar solvents compared to analogs with hydroxyl groups at other positions .

b) Aromatic vs. Aliphatic Substituents

- Phenyl-incorporated Analogs : Compounds like tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS: N/A) exhibit increased lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Trifluoromethylphenyl Derivatives : The 4-(4-CF₃-phenyl) analog (CAS: 1004619-28-6) is favored in materials science for its electron-withdrawing properties, which stabilize charge-transfer complexes .

c) Halogen Substitution

- Fluorine vs. CF₃ : The (3R,4S)-3-fluoro-4-hydroxy analog (CAS: 955028-88-3) shows improved metabolic stability over CF₃-containing compounds due to reduced steric bulk, making it suitable for CNS-targeting drugs .

d) Stereochemical Considerations

- Chiral analogs (e.g., (3R,4S)-configured compounds) demonstrate enantiomer-specific biological activity, highlighting the importance of stereochemistry in drug design .

Biologische Aktivität

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1283720-71-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, drawing on various research studies and findings.

Chemical Structure and Properties

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₈F₃NO₃

- Molecular Weight : 269.26 g/mol

- CAS Number : 1283720-71-7

The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and bioavailability of compounds, often leading to improved pharmacological profiles.

Antioxidant Activity

Research indicates that compounds containing piperidine rings often exhibit antioxidant properties. In a study focusing on related piperidine derivatives, it was found that modifications at the 4-position can significantly influence the compound's ability to scavenge free radicals, thereby providing neuroprotective effects against oxidative stress in neuronal cells .

Neuroprotective Effects

Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate has shown promise in neuroprotection. A study demonstrated that derivatives of this compound could reduce levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. This suggests a potential role in mitigating neuroinflammation associated with neurodegenerative diseases .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. A high-throughput screening of similar compounds revealed that certain piperidine derivatives exhibited activity against Mycobacterium tuberculosis, suggesting that modifications to the piperidine structure could enhance efficacy against bacterial pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate. Key findings include:

- Trifluoromethyl Group : The presence of the -CF₃ group has been associated with increased potency in various biological assays, including serotonin uptake inhibition and enzyme interactions .

- Hydroxyl Substitution : Hydroxyl groups at specific positions can enhance solubility and interaction with biological targets, improving overall efficacy .

Case Study 1: Neuroprotective Mechanisms

A recent investigation into the neuroprotective mechanisms of related compounds indicated that tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine derivatives could significantly reduce oxidative stress markers in neuronal cultures. The study utilized various assays to quantify reactive oxygen species (ROS) levels and found a marked decrease when treated with these compounds compared to controls .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several analogs of piperidine derivatives were tested against a panel of bacterial strains. The results highlighted a promising minimum inhibitory concentration (MIC) for certain analogs, indicating that structural modifications could lead to enhanced antibacterial properties .

Table: Summary of Biological Activities

Q & A

Q. Table 1: Synthetic Route Overview

| Step | Reaction Type | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|---|

| 1 | Alkylation | tert-butyl bromoacetate, NaH, THF | Use fresh base to avoid hydrolysis |

| 2 | Fluorination | Selectfluor®, DMF, 60°C | Anhydrous conditions, slow addition |

| 3 | Hydroxylation | OsO4, NMO, acetone/H2O | Monitor reaction via TLC |

| 4 | Purification | Column chromatography (hexane/EtOAc) | Pre-purify intermediates |

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

Contradictions often arise from variations in:

- Stereochemical Purity : Enantiomeric impurities (e.g., R vs. S configurations) significantly alter biological activity. Use chiral HPLC or SFC to verify enantiomeric excess (EE) .

- Sample Stability : The hydroxyl group may degrade under acidic/oxidative conditions. Conduct stability studies (e.g., pH 3–9 buffers, 25–40°C) and characterize degradation products via LC-MS .

- Assay Variability : Standardize biological assays (e.g., receptor binding IC50) using reference compounds and validate with orthogonal methods (SPR vs. fluorescence polarization) .

Data Contradiction Analysis Workflow:

Replicate Studies : Confirm activity in independent labs with shared batches.

Structural Verification : Perform X-ray crystallography to confirm configuration (e.g., chair vs. boat piperidine conformation) .

Meta-Analysis : Compare datasets using statistical tools (e.g., PCA) to identify outliers linked to synthesis or assay conditions .

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify hydroxyl (δ 1.5–2.5 ppm, broad) and piperidine protons (δ 3.0–4.0 ppm) .

- ¹⁹F NMR : Confirm trifluoromethyl group (δ -60 to -70 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O—H⋯O interactions along the a-axis) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺ calc. for C11H18F3NO3: 294.1218) .

Q. Table 2: Key Spectroscopic Data

| Technique | Critical Peaks/Observations | Utility |

|---|---|---|

| ¹H NMR | δ 4.2 (piperidine CH2), δ 1.4 (t-Bu) | Confirms substituent positions |

| ¹³C NMR | δ 80.5 (carbamate C=O), δ 122.5 (CF3) | Validates carbonyl and CF3 groups |

| XRD | O—H⋯O hydrogen bonds (2.8 Å) | Maps intermolecular interactions |

Advanced: What strategies are recommended for addressing stereochemical challenges in the synthesis of enantiomerically pure forms?

Methodological Answer:

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea) for hydroxylation/fluorination steps to enhance enantioselectivity .

- Dynamic Resolution : Exploit crystallization-induced diastereomer separation (e.g., tartaric acid derivatives) during purification .

- Computational Screening : Apply DFT calculations (Gaussian 16) to predict favorable transition states for stereocenter formation .

Case Study : In crystallographic studies, spontaneous resolution during crystal growth was observed for a related compound, yielding enantiopure crystals via controlled nucleation .

Basic: How should researchers handle and store this compound to ensure stability during experimental procedures?

Methodological Answer:

- Storage Conditions : Store at -20°C under inert gas (Ar/N2) in amber vials to prevent hydrolysis/oxidation .

- Handling Precautions : Use anhydrous solvents (e.g., dried THF) during reactions to avoid side reactions with the hydroxyl group .

- Stability Monitoring : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can computational modeling be integrated with experimental data to predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) and validate with SPR binding assays .

- Reactivity Prediction : Apply DFT (B3LYP/6-31G*) to model fluorination/hydroxylation transition states and compare with experimental kinetics .

- Crystal Structure Validation : Refine XRD data using SHELXL (e.g., anisotropic displacement parameters for CF3 groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.